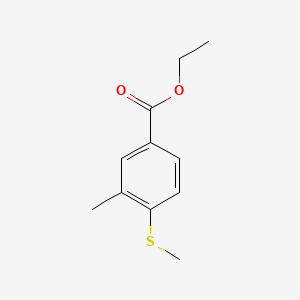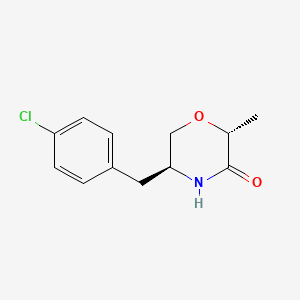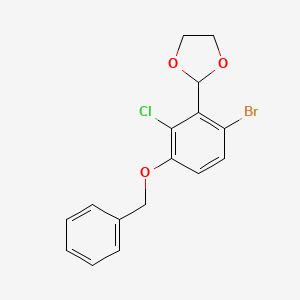
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a benzyloxy-substituted bromochlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane typically involves multiple steps. One common approach starts with the bromination and chlorination of a phenyl ring, followed by the introduction of a benzyloxy group. The final step involves the formation of the dioxolane ring through a cyclization reaction. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and reduce waste.
化学反应分析
Types of Reactions
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce alcohols or alkanes.
科学研究应用
2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxane
- 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxepane
- 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxane
Uniqueness
What sets 2-(3-(Benzyloxy)-6-bromo-2-chlorophenyl)-1,3-dioxolane apart from similar compounds is its specific combination of functional groups and ring structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications .
属性
分子式 |
C16H14BrClO3 |
|---|---|
分子量 |
369.6 g/mol |
IUPAC 名称 |
2-(6-bromo-2-chloro-3-phenylmethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C16H14BrClO3/c17-12-6-7-13(21-10-11-4-2-1-3-5-11)15(18)14(12)16-19-8-9-20-16/h1-7,16H,8-10H2 |
InChI 键 |
SDPLTDSEQMNFRK-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)C2=C(C=CC(=C2Cl)OCC3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)
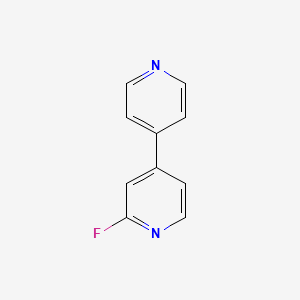
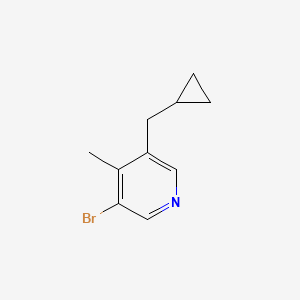
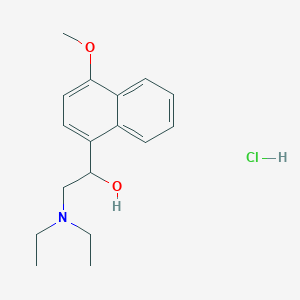
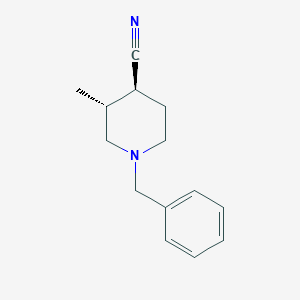

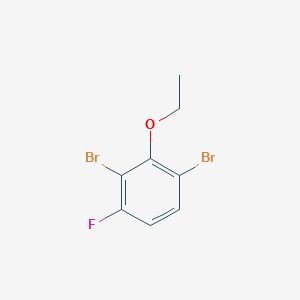

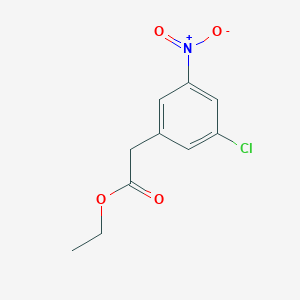

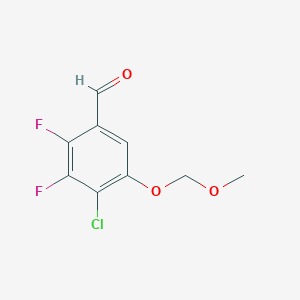
![[(2S,8S)-2-fluoro-5-methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14022612.png)
